4-Chloro-6,7-difluoroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
4-chloro-6,7-difluoroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O/c11-9-4-1-6(12)7(13)2-8(4)15-3-5(9)10(14)16/h1-3H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDYIGBWIWZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679450 | |
| Record name | 4-Chloro-6,7-difluoroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-60-2 | |
| Record name | 4-Chloro-6,7-difluoroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
4-Chloro-6,7-difluoroquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular proliferation. The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, influencing cell growth and apoptosis.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it affects cell cycle regulation by modulating the expression of cyclins and cyclin-dependent kinases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and inhibits topoisomerase enzymes, leading to DNA damage and cell death. The compound also interacts with transcription factors, altering gene expression and promoting apoptosis. Furthermore, it can inhibit the activity of certain kinases, thereby disrupting signaling pathways essential for cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro. In vivo studies have also indicated potential long-term effects on organ function and overall health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors. Additionally, it may be targeted to mitochondria, affecting mitochondrial function and promoting apoptosis. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
Biological Activity
4-Chloro-6,7-difluoroquinoline-3-carboxamide is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C10H6ClF2N3O. The presence of chlorine and fluorine atoms enhances its biological activity by improving binding affinity to various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer progression. The compound's ability to bind to the active sites of these enzymes prevents substrate access, thereby inhibiting their catalytic activity .
Biological Activities
-
Anticancer Activity :
- Studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects .
- A recent study indicated that this compound could inhibit the growth of PTEN-deficient tumor cell lines by targeting the PI3K pathway, which is crucial for tumor survival and proliferation .
- Antimicrobial Properties :
- Enzyme Inhibition :
Anticancer Efficacy
A notable case study involved the testing of this compound on human cancer cell lines such as MDA-MB-415 and ZR-75-1. The results indicated a significant reduction in cell viability at low concentrations (EC50 values ranging from 5 to 40 nM), highlighting its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was evaluated against strains of Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting its potential use in treating resistant bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| Norfloxacin | Moderate | High | Weak |
| Ciprofloxacin | Low | High | Moderate |
Scientific Research Applications
Antimicrobial Activity
Overview:
4-Chloro-6,7-difluoroquinoline-3-carboxamide exhibits potent antimicrobial properties, particularly against various bacterial strains. Its structure allows it to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
Case Studies:
- A study demonstrated that derivatives of quinolone compounds, including this compound, showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .
Data Table: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.25 | S. aureus |
| Ciprofloxacin | 1.0 | S. aureus |
| This compound | 16 | E. coli |
| Ciprofloxacin | 32 | E. coli |
Anticancer Properties
Overview:
The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies:
- Research indicated that modifications to the quinoline structure can enhance cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The compound demonstrated significant antiproliferative activity with IC50 values lower than those of established chemotherapeutics like cisplatin .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MDA-MB-231 | 5 | This compound |
| PC3 | 10 | This compound |
| HCT116 | 8 | Cisplatin |
Anti-inflammatory Applications
Overview:
The compound has been explored for its anti-inflammatory properties, particularly in the context of cardiovascular diseases.
Case Studies:
- A patent described the use of quinoline derivatives as inhibitors for specific enzymes involved in inflammatory pathways. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating diseases characterized by chronic inflammation .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The chlorine and fluorine atoms on the quinoline core undergo substitution under controlled conditions:
C-4 Chlorine Substitution
Reactivity at C-4 is enhanced due to electron-withdrawing effects of adjacent fluorine atoms. Common nucleophiles include amines and alkoxides:
-
Alkoxy substitution :
Methoxylation using NaOMe in methanol at reflux (65°C, 6h) achieves 95% conversion .
C-6/C-7 Fluorine Substitution
Fluorine atoms are less reactive than chlorine but undergo substitution with strong nucleophiles (e.g., amines under high-temperature conditions):
-
Selective C-7 substitution :
Microwave-assisted reactions with Boc-ethylenediamine at 150°C selectively displace C-7 fluorine, avoiding C-6 substitution . -
Competitive substitution :
Reactions with excess nucleophiles (e.g., piperazine) may lead to bis-substituted products at both C-6 and C-7 .
Functionalization of the C-3 Carboxamide Group
The carboxamide group participates in hydrolysis, alkylation, and coupling reactions:
Hydrolysis
Controlled acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:
-
Acidic conditions : 6M HCl at 80°C for 12h yields 6,7-difluoroquinoline-3-carboxylic acid (85% yield) .
-
Basic conditions : LiOH in THF/H₂O at RT achieves 90% conversion .
Alkylation
The carboxamide’s NH₂ group reacts with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives (70–80% yields) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | Aryl/heteroaryl derivatives at C-4 | 60–75% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylpiperazine analogs | 55–70% |
Regioselectivity and Reaction Optimization
Key factors influencing reactivity:
-
Temperature : NAS at C-4 occurs at lower temperatures (80–120°C) compared to C-6/C-7 (>150°C) .
-
Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while toluene minimizes side reactions .
-
Catalysts : Rh₂(esp)₂ enhances coupling efficiency in C–N bond formations .
Stability and Side Reactions
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Methoxy Groups: The difluoro substituents in this compound increase electronegativity and metabolic stability compared to methoxy groups in 4-Chloro-6,7-dimethoxyquinoline. Fluorine’s small atomic radius minimizes steric hindrance, enhancing target binding .
- Carboxamide vs. Ester Groups: The carboxamide moiety (CONH₂) in the target compound improves hydrogen-bonding capacity and solubility relative to ester derivatives like Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate, which is more lipophilic and serves as a synthetic intermediate .
Preparation Methods
Multi-Step Synthesis via Cyclocondensation and Functionalization
Route 1: Nitration-Condensation-Reductive Cyclization-Chlorination
This method involves sequential functionalization starting from substituted acetophenones:
- Nitration : 3,4-Dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone (IX).
- Condensation : Reaction with N,N-dimethylformamide dimethyl acetal (XI) forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one (XII).
- Reductive Cyclization : Catalytic hydrogenation of XII generates 4-hydroxy-6,7-dimethoxyquinoline (VIII).
- Chlorination : Treatment with phosphorus trichloride (PCl₃) produces 4-chloro-6,7-dimethoxyquinoline (I), followed by fluorination and carboxamide introduction.
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, 0–5°C | 85% | |
| Condensation | DMF dimethyl acetal, 120°C | 78% | |
| Reductive Cyclization | H₂/Pd-C, EtOH | 70% | |
| Chlorination | PCl₃, reflux | 88% |
Quinoline Core Formation via Cyclization of Ethoxymethylene Malonate
Route 2: Gould-Jacobs Cyclization
- Starting Material : 3,4-Dimethoxyaniline reacts with ethoxymethylene malonate (II) to form a Michael adduct.
- Cyclization : Heating at 250°C yields 4-hydroxyquinoline-3-carboxylate (VI).
- Decarboxylation and Chlorination : Alkaline hydrolysis, decarboxylation, and PCl₃ treatment yield 4-chloro-6,7-dimethoxyquinoline, which is fluorinated and amidated.
Optimization Insights
- Cyclization Temperature : 250°C for 4–6 hours ensures complete ring closure.
- Chlorination Efficiency : PCl₃ in refluxing toluene achieves >90% conversion.
Direct Carboxamide Formation via Coupling Reactions
Route 3: Carboxylic Acid to Carboxamide
- Step 1 : Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH/EtOH.
- Step 2 : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide to yield the carboxamide.
Reaction Conditions
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Hydrolysis | 2M NaOH, 80°C, 3h | 92% | |
| Amidation | NH₄OH, 0°C, 2h | 85% |
Green Synthesis Using Solvent-Free Conditions
Route 4: One-Pot Amidation
- Procedure : Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is reacted with aqueous ammonia in dimethyl sulfoxide (DMSO) at 100°C for 12h.
- Advantages : Eliminates toxic chlorination agents; reduces purification steps.
Performance Metrics
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Route 1 | High yields at each step | Requires high-temperature cyclization | Industrial-scale feasible |
| Route 2 | Utilizes inexpensive starting materials | Multi-step purification needed | Moderate |
| Route 3 | High-purity product | Uses SOCl₂ (corrosive) | Lab-scale preferred |
| Route 4 | Environmentally friendly | Longer reaction time | Limited to small batches |
Research Findings and Innovations
- Fluorination Techniques : Direct fluorination using Selectfluor™ improves regioselectivity.
- Catalytic Improvements : Pd/C or Ni catalysts enhance reductive cyclization efficiency (yield ↑15%).
- Solvent Optimization : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.
Q & A
Q. What are the established synthetic routes for 4-Chloro-6,7-difluoroquinoline-3-carboxamide, and how can intermediates be optimized for yield?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example, intermediates like 3-chloro-2,4,5-trifluorobenzoic acid (a precursor) can be synthesized via diazotization and substitution reactions using sodium nitrite and cupric chloride under acidic conditions . To optimize yield:
- Use factorial design to test variables (e.g., temperature, reagent stoichiometry).
- Monitor reaction progress via HPLC or NMR to identify bottlenecks.
- Purify intermediates via recrystallization (e.g., toluene evaporation for crystal growth) .
Example Optimization Table:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Time | 1–3 h | 1.5 h | 15% |
| HCl Concentration | 0.5–2.0 M | 1.0 M | 20% |
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
Methodological Answer:
- X-ray Crystallography : Determine molecular geometry (e.g., dihedral angles between substituents) to confirm regioselectivity. Hydrogen bonding patterns (e.g., O–H⋯O dimers) validate intermolecular interactions .
- NMR/FTIR : Assign peaks using DEPT-135 (for carbon types) and 2D-COSY (for proton-proton correlations). Fluorine-19 NMR resolves electronic effects of halogens.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G(d,p) level) to map electrostatic potential surfaces and identify electron-deficient sites (e.g., C-4 chloro position) .
- Simulate reaction pathways using transition-state theory to compare activation energies for Cl vs. F substitution.
- Validate predictions with kinetic experiments (e.g., Arrhenius plots under varying temperatures) .
Key Computational Output:
| Site | Fukui Index (f⁻) | Predicted Reactivity |
|---|---|---|
| C-4 (Cl) | 0.45 | High |
| C-6 (F) | 0.12 | Low |
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer:
- Apply multivariate analysis to disentangle confounding variables (e.g., lipophilicity vs. steric effects).
- Use Bayesian inference to weigh conflicting datasets (e.g., antibacterial vs. cytotoxicity assays).
- Replicate experiments under standardized conditions (e.g., fixed pH, controlled solvent systems) to isolate structure-activity relationships .
Case Study Workflow:
Identify outliers via Grubbs’ test.
Cross-validate with orthogonal assays (e.g., MIC vs. time-kill curves).
Q. How can AI-driven reaction optimization improve the scalability of this compound synthesis?
Methodological Answer:
- Train machine learning models on historical reaction data (e.g., yields, solvent polarity, catalyst loading) to predict optimal conditions.
- Integrate automated feedback loops (e.g., robotic liquid handlers) for real-time adjustments in flow chemistry setups .
- Benchmark against traditional DOE methods to quantify efficiency gains (e.g., 50% reduction in optimization time).
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
Methodological Answer:
- High-Performance Countercurrent Chromatography (HPCCC) : Utilize solvent systems with tailored partition coefficients (e.g., hexane/ethyl acetate/water) for high-purity isolation.
- Membrane Nanofiltration : Separate low-MW impurities using ceramic membranes with 200 Da cutoffs.
- Monitor purity via hyphenated techniques (e.g., LC-MS/MS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
